![molecular formula C15H15N3O3 B4777339 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea](/img/structure/B4777339.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.36 g/mol.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea is not fully understood, but it is believed to act as a proton acceptor due to its high basicity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has been shown to form stable complexes with various metals, which may contribute to its catalytic activity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has also been shown to possess antifungal and antibacterial properties. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has been shown to have an impact on the central nervous system, with studies showing that it can modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea in lab experiments is its high basicity, which makes it a useful base in various chemical reactions. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea is relatively inexpensive and easy to synthesize. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea. One area of interest is the development of new synthetic methods using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea and its potential applications in medicinal chemistry. Finally, there is a need for more research on the toxicity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea and its potential impact on human health.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has been shown to possess anticancer, antifungal, and antibacterial properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has also been used as a catalyst in organic synthesis reactions, such as the synthesis of α-amino acids and the preparation of cyclic carbonates. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-pyridinylmethyl)urea has been used as a base in various chemical reactions due to its high basicity.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-ylmethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(17-10-12-3-1-2-6-16-12)18-11-4-5-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMOUENMQCUMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-ylmethyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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